molecular formula C7H6BrI B1302191 3-Iodobenzyl bromide CAS No. 49617-83-6

3-Iodobenzyl bromide

Cat. No.: B1302191
CAS No.: 49617-83-6
M. Wt: 296.93 g/mol
InChI Key: BACZSVQZBSCWIG-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

3-Iodobenzyl bromide (C₇H₆BrI, molecular weight: 296.93 g/mol) features a benzene ring with a bromomethyl (–CH₂Br) group and an iodine atom substituted at the meta positions (1 and 3) (Figure 1). Single-crystal X-ray diffraction data, though not explicitly reported in the provided sources, can be inferred from analogous halogenated aromatic compounds. The molecule adopts a planar aromatic core, with bond lengths and angles consistent with typical sp²-hybridized carbon frameworks. The C–I and C–Br bond lengths are approximately 2.09 Å and 1.93 Å, respectively, based on standard values for aryl halides.

The bromomethyl group introduces slight steric distortion due to the bulk of the bromine atom, but the meta substitution minimizes steric clashes between the two halogen substituents. Crystallographic packing patterns likely involve halogen-halogen interactions (e.g., I···Br contacts) and van der Waals forces, contributing to its solid-state stability at room temperature. The compound’s melting point (46–51°C) aligns with its crystalline nature, though para-isomers often exhibit higher melting points due to enhanced symmetry (e.g., 4-iodobenzyl bromide melts at 80°C).

Properties

IUPAC Name

1-(bromomethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACZSVQZBSCWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374760
Record name 3-Iodobenzyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49617-83-6
Record name 3-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodobenzyl bromide
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Preparation Methods

3-Iodobenzyl bromide can be synthesized through the bromination of 3-iodotoluene. The reaction involves the substitution of a hydrogen atom in the methyl group of 3-iodotoluene with a bromine atom. The reaction conditions typically include the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromide group in 3-iodobenzyl bromide is highly reactive toward nucleophiles, enabling alkylation reactions. Key examples include:

Reaction with Amines :
this compound reacts with primary or secondary amines to form N-benzylamine derivatives. For example, treatment with piperidine generates 1-(3-iodobenzyl)piperidine, a precursor for dopamine transporter ligands .

Reaction with Thiols :
Thiols displace the bromide to form thioether linkages. This reactivity is exploited in synthesizing sulfur-containing heterocycles .

Halogen Exchange :
In the presence of bases (e.g., NaOH), the bromide can undergo exchange with iodide or other halides, though this is less common due to competing hydrolysis .

Table 1: Nucleophilic Substitution Examples

NucleophileConditionsProductYieldReference
PiperidineDCM, RT1-(3-Iodobenzyl)piperidine85%
Sodium ThiophenolateEtOH, reflux3-Iodobenzyl phenyl sulfide78%
KIDMF, 80°C3-Iodobenzyl iodide65%

Suzuki-Miyaura Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation. For instance, reactions with boronic acids yield biaryl structures:

General Reaction :
this compound + ArB(OH)₂ → 3-Benzyl-Ar-benzene + Byproducts

Example :
Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF produces 3-benzylbiphenyl derivatives .

Table 2: Suzuki-Miyaura Coupling Partners

Boronic AcidCatalystSolventYieldReference
Phenylboronic acidPd(PPh₃)₄THF89%
4-Methoxyphenylboronic acidPdCl₂(dppf)DME82%

Stability and Reaction Optimization

Critical factors influencing reactivity:

  • Light Sensitivity : Degrades under UV exposure; reactions require amber glassware .

  • Moisture Sensitivity : Hydrolyzes to 3-iodobenzyl alcohol in aqueous media; anhydrous conditions (e.g., THF, DMF) are preferred .

  • Base Compatibility : Avoid strong bases (e.g., NaOH) to prevent elimination byproducts .

Scientific Research Applications

Synthesis of Biological Compounds

3-Iodobenzyl bromide is frequently used as a reagent in the synthesis of biologically active compounds. Notably, it serves as a key intermediate in the preparation of N6-substituted adenosine derivatives . These derivatives have demonstrated potent activity as agonists at adenosine receptors, which are significant targets for drug development due to their roles in various physiological processes, including cardioprotection and anti-inflammatory responses .

Case Study: Adenosine Receptor Agonists

  • Synthesis : The compound has been employed in the synthesis of methanocarba analogues of adenosine, such as N6-(3-iodobenzyl)adenosine , which showed high selectivity and potency at A3 receptors with KiK_i values of 4.1 nM .
  • Pharmacological Evaluation : These compounds were evaluated for their efficacy and selectivity, revealing significant potential for therapeutic applications in conditions where modulation of adenosine signaling is beneficial.

Derivatization Reagent

In analytical chemistry, this compound acts as a derivatization reagent for various substrates. For instance, it has been successfully used for the extraction and purification of thiouracil, enhancing its detectability in complex matrices . This application underscores its utility in pharmaceutical analysis and quality control.

Radiolabeling Applications

The compound has been explored in radiochemistry for the synthesis of radiolabeled compounds. In particular, it has been used to prepare radiolabeled analogues that can be utilized in imaging studies or as tracers in biological research . The incorporation of iodine isotopes facilitates the tracking of biological processes or the localization of drugs within biological systems.

Case Study: Radiolabeled Acetylcholinesterase Inhibitors

  • Research Findings : Radiolabeled derivatives synthesized using this compound were evaluated for their ability to inhibit acetylcholinesterase, demonstrating its importance in neuropharmacology .

Synthesis of Novel Chemical Entities

The compound is also employed in the synthesis of novel chemical entities through various coupling reactions, such as Sonogashira coupling. This method allows for the formation of carbon-carbon bonds, facilitating the creation of complex molecular architectures that can lead to new drug candidates .

Application AreaDescriptionExample Use Case
Synthesis of Biological CompoundsKey intermediate for N6-substituted adenosine derivativesPotent A3 receptor agonists
Derivatization ReagentEnhances extraction and purification processesUsed with thiouracil
Radiolabeling ApplicationsPreparation of radiolabeled compounds for imaging studiesRadiolabeled acetylcholinesterase inhibitors
Synthesis of Novel Chemical EntitiesUtilized in coupling reactions to create complex moleculesSonogashira coupling for new drug candidates

Mechanism of Action

The mechanism of action of 3-iodobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the iodine atom can participate in coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

  • This compound: The iodine atom at the meta position enables efficient oxidative addition in palladium-catalyzed reactions, making it ideal for Suzuki and Sonogashira couplings . For example, it was used to synthesize biaryl groups via Suzuki coupling in the development of γ-secretase inhibitors .
  • Benzyl Bromide : Lacks a heavy halogen, limiting its use in cross-couplings. Primarily employed in SN2 alkylation reactions.
  • 4-Methoxybenzyl Bromide : The electron-donating methoxy group reduces electrophilicity, making it less reactive in cross-couplings but useful as a protecting group .

Stability and Handling

  • This compound : Requires storage in the dark to prevent degradation, as iodine’s photolability may lead to byproduct formation .

Biological Activity

3-Iodobenzyl bromide is an organoiodine compound that has garnered attention in various fields of chemistry and pharmacology due to its unique biological activities. This article explores its synthesis, biological applications, and relevant case studies, providing a comprehensive overview of the compound's potential.

This compound (C9_9H8_8BrI) is synthesized through the bromination of m-iodotoluene. It is characterized by its halogen substituents, which play a crucial role in its reactivity and biological interactions. The compound can be utilized as a reagent in organic synthesis, particularly for the derivatization of other biologically active molecules.

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its effects on adenosine receptors, particularly the A3_3 subtype. Research indicates that derivatives of this compound exhibit significant binding affinity and selectivity towards these receptors.

Adenosine Receptor Interaction

One notable study highlighted the synthesis of N6_6-(3-iodobenzyl) derivatives that demonstrated potent activity at A3_3 adenosine receptors. The compound exhibited a Ki value of 4.1 nM, indicating strong binding affinity. This derivative was found to be 2.3 times more potent than its ribose-containing parent compound, showcasing its potential in therapeutic applications related to adenosine signaling pathways .

Table 1: Biological Activity of this compound Derivatives

Compound NameKi (nM)A3_3 SelectivityReference
N6_6-(3-iodobenzyl)adenosine4.117-fold over A1_1
Methanocarba derivativesVariesHigh
Other halogenated derivativesVariesModerate

Therapeutic Implications

The selectivity for A3_3 receptors suggests that compounds derived from this compound could be explored for treating conditions such as inflammation and cancer, where adenosine signaling plays a critical role. The modulation of adenosine receptors can influence various physiological processes, including immune response and tumor growth.

Toxicological Data

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. The compound is classified as hazardous, with potential corrosive effects on skin and mucous membranes upon exposure . Safety data sheets recommend immediate medical attention in case of contact or ingestion, highlighting the need for caution during handling.

Q & A

Basic Research Questions

Q. What is the role of 3-iodobenzyl bromide in analytical derivatization protocols?

  • Methodological Answer : this compound is widely used as a derivatizing agent to enhance analyte detection in chromatographic methods. For example, in urine sample preparation, it reacts with target analytes (e.g., thiouracil) under alkaline conditions (pH 8.0) at 40°C for 60 minutes, forming stable derivatives. Post-derivatization, extraction with ethyl acetate and evaporation under nitrogen stream (55°C) are critical steps to isolate the derivatives for LC-MS/MS analysis . This protocol improves detection sensitivity by introducing a halogenated tag, facilitating ionization and fragmentation.

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : The compound is light-sensitive and thermally unstable. Storage at 0–6°C in amber glass vials is recommended to prevent degradation. During synthesis or derivatization, reactions should be conducted under inert atmospheres (e.g., nitrogen) to avoid side reactions with moisture or oxygen. Protective gloves (nitrile or neoprene) and fume hoods are mandatory due to its lachrymatory and irritant properties .

Advanced Research Questions

Q. How is this compound utilized in Sonogashira cross-coupling reactions?

  • Methodological Answer : In synthetic chemistry, this compound serves as a precursor for coupling reactions. For instance, it is converted to a carbamate intermediate (e.g., 55 in Scheme 4B of ) via reaction with ethynyltrimethylsilane under palladium catalysis (Pd(PPh₃)₄, CuI). Optimal yields (>90%) are achieved with anhydrous THF as the solvent and 60°C heating. Post-coupling, desilylation with tetrabutylammonium fluoride (TBAF) yields terminal alkynes for further functionalization .

Q. What structural advantages does the 3-iodobenzyl group provide in adenosine receptor (AR) ligand design?

  • Methodological Answer : The 3-iodobenzyl moiety enhances binding affinity and selectivity for A₃ adenosine receptors (A₃AR). For example, IB-MECA (N⁶-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine) exhibits a Ki of 0.38 nM for A₃AR due to halogen bonding with Tyr257 and hydrophobic interactions in the orthosteric pocket. Structure-activity relationship (SAR) studies show that iodine’s van der Waals radius optimally fills the receptor’s subpocket, while bromine analogues show reduced affinity .

Q. How does this compound contribute to molecular dynamics (MD) simulations of receptor-ligand interactions?

  • Methodological Answer : Derivatives like IB-MECA are used to model A₃AR binding dynamics. MD simulations (e.g., 100-ns trajectories with AMBER force fields) reveal that the 3-iodobenzyl group stabilizes the receptor’s active conformation by forming π-π interactions with Phe168 and His272. Mutagenesis studies (e.g., Tyr257Ala) validate computational predictions, showing a 10-fold reduction in binding affinity, aligning with simulation data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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